1-[4-methyl-3'-(3-methylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone
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Overview
Description
1-[4-methyl-3’-(3-methylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
The synthesis of 1-[4-methyl-3’-(3-methylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone involves multiple steps. The general synthetic route includes the formation of the spiro linkage through a series of reactions involving hydrazonoyl halides and thiadiazole derivatives. The reaction conditions typically require the use of solvents like ethanol and the presence of catalysts such as triethylamine . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spiro linkage, using reagents like halides or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., triethylamine), and specific temperature and pressure conditions to facilitate the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-methyl-3’-(3-methylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 1-[4-methyl-3’-(3-methylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to the modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
Similar compounds to 1-[4-methyl-3’-(3-methylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone include other spiro compounds and thiadiazole derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity. For example:
1-(4-methylphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone: This compound has a similar thiadiazole moiety but lacks the spiro linkage.
1-(3-methylphenyl)ethanone: This compound is simpler in structure and does not contain the spiro or thiadiazole components.
The uniqueness of 1-[4-methyl-3’-(3-methylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone lies in its spiro linkage, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H22N4OS |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
1-[4'-methyl-4-(3-methylphenyl)-2'-phenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-yl]ethanone |
InChI |
InChI=1S/C25H22N4OS/c1-17-10-9-13-21(16-17)29-25(31-24(27-29)19(3)30)23-15-8-7-14-22(23)18(2)26-28(25)20-11-5-4-6-12-20/h4-16H,1-3H3 |
InChI Key |
DNGZRQVACJLMBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3(C4=CC=CC=C4C(=NN3C5=CC=CC=C5)C)SC(=N2)C(=O)C |
Origin of Product |
United States |
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